

CP-810123: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	CP-810123	
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An In-depth Examination of the $\alpha 7$ Nicotinic Acetylcholine Receptor Agonist

This technical guide provides a comprehensive overview of **CP-810123**, a potent and selective α7 nicotinic acetylcholine receptor (nAChR) agonist. Developed by Pfizer Inc., this compound has been investigated for its potential therapeutic applications in cognitive deficits associated with neurological and psychiatric disorders, including schizophrenia and Alzheimer's disease.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the chemical properties, mechanism of action, relevant signaling pathways, and experimental protocols for **CP-810123**.

Core Chemical Properties

CP-810123, with the chemical name 4-(5-methyloxazolo[4,5-b]pyridin-2-yl)-1,4-diazabicyclo[3.2.2]nonane, possesses favorable pharmaceutical properties, including high oral bioavailability and excellent brain penetration.[1] Key chemical identifiers and properties are summarized in the table below for easy reference.

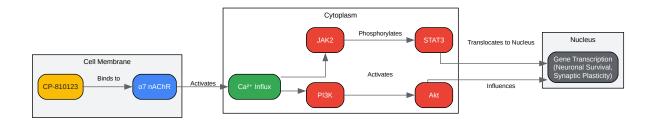
Property	Value
CAS Number	439608-12-5
IUPAC Name	4-(5-methyloxazolo[4,5-b]pyridin-2-yl)-1,4-diazabicyclo[3.2.2]nonane
Molecular Formula	C14H18N4O
Molecular Weight	258.32 g/mol



Mechanism of Action and Signaling Pathways

CP-810123 functions as a selective agonist for the $\alpha7$ nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel widely expressed in the central nervous system. Activation of the $\alpha7$ nAChR is implicated in various cognitive processes, and its modulation is a key strategy for treating cognitive impairments.

Upon binding of an agonist like **CP-810123**, the α 7 nAChR undergoes a conformational change, opening a channel permeable to cations, primarily Ca²⁺. This influx of calcium can trigger a cascade of downstream signaling events. Two prominent pathways activated by α 7 nAChR stimulation are the JAK2-STAT3 pathway and the PI3K/Akt pathway. These pathways are crucial for neuronal survival, synaptic plasticity, and anti-inflammatory responses.



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α7 nAChR Signaling Pathway

Experimental Protocols

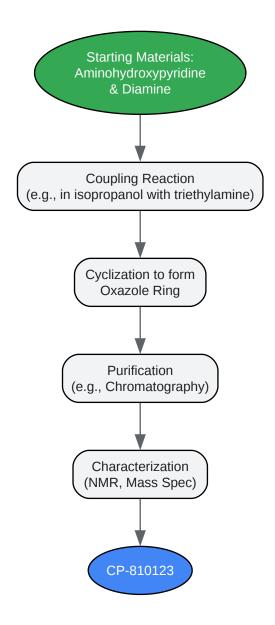
The following sections outline generalized methodologies for key experiments relevant to the study of **CP-810123**. These are based on standard laboratory practices and information derived from the primary literature.

Synthesis of CP-810123

The synthesis of 4-(5-methyloxazolo[4,5-b]pyridin-2-yl)-1,4-diazabicyclo[3.2.2]nonane (**CP-810123**) is detailed in the medicinal chemistry literature.[2] A representative synthetic scheme



is outlined below. The process typically involves the coupling of a substituted aminohydroxypyridine with a diamine to form the core structure.



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Synthetic Workflow for CP-810123

Detailed Methodologies:

Coupling Reaction: The synthesis often begins with the coupling of an appropriate
aminohydroxypyridine intermediate with 1,4-diazabicyclo[3.2.2]nonane. This reaction is
typically carried out in a solvent such as isopropanol in the presence of a base like
triethylamine and heated to facilitate the reaction.



 Purification and Characterization: The crude product is then purified using standard techniques such as column chromatography on silica gel. The structure and purity of the final compound are confirmed by analytical methods including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

In Vitro Binding Assay

To determine the binding affinity of **CP-810123** to the α 7 nAChR, a competitive radioligand binding assay can be performed using cell membranes expressing the receptor.

Materials:

- Cell membranes from a cell line stably expressing human α7 nAChR (e.g., GH4C1 cells).
- Radioligand, such as [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin.
- CP-810123 at various concentrations.
- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, and 0.1% BSA).
- · Glass fiber filters.
- Scintillation counter.

Procedure:

- Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of CP-810123 in the binding buffer.
- Allow the binding to reach equilibrium (e.g., 2-3 hours at room temperature).
- Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.
- Wash the filters quickly with ice-cold binding buffer.
- Measure the radioactivity retained on the filters using a scintillation counter.



• Analyze the data using non-linear regression to determine the IC₅₀ value, which can then be converted to the Ki (inhibition constant) using the Cheng-Prusoff equation.

In Vivo Efficacy Models

1. Auditory Sensory Gating: This model assesses the ability of the central nervous system to filter out redundant sensory information, a process often deficient in schizophrenia.

Apparatus:

- Sound-attenuated chamber.
- EEG recording system with electrodes.
- Auditory stimulus generator.

Procedure:

- Implant EEG recording electrodes over the hippocampus or record from scalp electrodes in conscious, freely moving rodents.
- Administer CP-810123 or vehicle to the animals.
- Present paired auditory clicks (S1 and S2) with a 500 ms inter-stimulus interval.
- Record the evoked potentials (P50 wave) in response to both S1 and S2.
- Calculate the S2/S1 amplitude ratio. A ratio closer to zero indicates better sensory gating.
- Compare the S2/S1 ratios between the **CP-810123**-treated and vehicle-treated groups.
- 2. Novel Object Recognition (NOR): This test evaluates recognition memory, a cognitive domain often impaired in Alzheimer's disease and schizophrenia.

Apparatus:

- · Open-field arena.
- Two identical objects for the familiarization phase.



- One familiar and one novel object for the test phase.
- Video tracking system.

Procedure:

- Habituation: Allow each animal to explore the empty open-field arena for a set period (e.g.,
 5-10 minutes) on consecutive days.
- Familiarization Phase: Place two identical objects in the arena and allow the animal to explore them for a defined time (e.g., 5-10 minutes).
- Inter-trial Interval: Return the animal to its home cage for a specific duration (e.g., 1 hour to 24 hours). Administer **CP-810123** or vehicle before or after the familiarization phase.
- Test Phase: Place one of the familiar objects and one novel object in the arena and allow the animal to explore for a set time (e.g., 5 minutes).
- Data Analysis: Measure the time spent exploring each object. Calculate a discrimination index (e.g., (Time with novel object - Time with familiar object) / (Total exploration time)). A higher discrimination index indicates better recognition memory.

This technical guide provides a foundational understanding of **CP-810123** for research and development purposes. For specific experimental details and safety precautions, it is essential to consult the primary scientific literature and established laboratory protocols.

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References

• 1. Discovery of 4-(5-methyloxazolo[4,5-b]pyridin-2-yl)-1,4-diazabicyclo[3.2.2]nonane (CP-810,123), a novel alpha 7 nicotinic acetylcholine receptor agonist for the treatment of cognitive disorders in schizophrenia: synthesis, SAR development, and in vivo efficacy in cognition models - PubMed [pubmed.ncbi.nlm.nih.gov]



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